molecular formula C7H11N3OS B7498839 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No. B7498839
M. Wt: 185.25 g/mol
InChI Key: WSUMQLNETAMCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, also known as DMAT, is a chemical compound that has been widely used in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for exploring the mechanisms of various biological processes.

Mechanism of Action

2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide inhibits PRMTs by binding to the active site of the enzyme and blocking its activity. This leads to a decrease in the methylation of arginine residues on target proteins, which can have a variety of downstream effects on cellular processes. 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been shown to selectively inhibit certain types of PRMTs, making it a valuable tool for exploring the specific roles of these enzymes in various biological processes.
Biochemical and Physiological Effects
2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PRMTs, 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit other enzymes, including histone deacetylases and protein kinase C. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in lab experiments is its specificity for certain types of PRMTs. This allows researchers to selectively explore the roles of these enzymes in various biological processes. However, one limitation of using 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is its potential off-target effects on other enzymes. Additionally, the use of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in in vivo experiments may be limited due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for research involving 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. Additionally, further studies are needed to explore the potential therapeutic applications of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, particularly in the treatment of cancer and inflammatory diseases. Finally, more research is needed to explore the potential off-target effects of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide on other enzymes and cellular processes.

Synthesis Methods

The synthesis method of 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base. The resulting product is then treated with dimethylamine to yield 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. This method has been well established in the literature and has been used to produce 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide in large quantities for research purposes.

Scientific Research Applications

2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been widely used in scientific research due to its ability to inhibit protein arginine methyltransferases (PRMTs). PRMTs are enzymes that play a critical role in various biological processes, including gene expression, RNA processing, and protein function. By inhibiting PRMTs, 2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide has been shown to have a variety of effects on cellular processes, including cell proliferation, apoptosis, and differentiation.

properties

IUPAC Name

2-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3,8H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUMQLNETAMCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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